
2-Aminoethyl alpha-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Aminoéthyl alpha-D-mannopyranoside est un composé chimique de formule moléculaire C8H17NO6. Il s'agit d'un dérivé du mannose, un type de sucre, et contient un groupe aminoéthyl attaché à la structure du mannopyranoside.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2-Aminoéthyl alpha-D-mannopyranoside implique généralement la réaction de dérivés du mannose avec des groupes aminoéthyl. Une méthode courante est l'isopropylidénation directe 2,3-O des alpha-D-mannopyranosides, qui implique le traitement de divers alpha-D-mannopyranosides avec du TsOH·H2O et du 2-méthoxypropène à 70 °C pour obtenir des 2,3-O-isopropylidène-alpha-D-mannopyranosides avec des rendements élevés . Cet intermédiaire peut ensuite être réagi davantage avec des groupes aminoéthyl pour former le composé souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle du 2-Aminoéthyl alpha-D-mannopyranoside ne sont pas bien documentées dans la littérature. Les méthodes de synthèse utilisées dans les laboratoires de recherche peuvent être mises à l'échelle pour la production industrielle avec une optimisation appropriée des conditions de réaction et des processus de purification.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Aminoéthyl alpha-D-mannopyranoside peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aminoéthyl peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en différentes formes réduites.
Substitution : Le groupe aminoéthyl peut participer à des réactions de substitution avec divers réactifs.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du 2-Aminoéthyl alpha-D-mannopyranoside comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des pH contrôlés pour assurer les transformations souhaitées.
Principaux produits formés
Les principaux produits formés à partir des réactions du 2-Aminoéthyl alpha-D-mannopyranoside dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxo, tandis que les réactions de substitution peuvent produire une variété de mannopyranosides substitués.
Applications de la recherche scientifique
Le 2-Aminoéthyl alpha-D-mannopyranoside a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément de base dans la synthèse de glucides complexes et de glycosides.
Biologie : Le composé est étudié pour ses interactions avec les molécules biologiques et son rôle potentiel dans les processus cellulaires.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le ciblage de voies moléculaires spécifiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans diverses synthèses chimiques
Mécanisme d'action
Le mécanisme d'action du 2-Aminoéthyl alpha-D-mannopyranoside implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, les alpha-D-mannopyranosides ramifiés se sont avérés agir comme de puissants antagonistes de FimH, bloquant l'adhésion d'Escherichia coli uropathogène aux cellules urothéliales . Cette propriété anti-adhésion est particulièrement intéressante dans le développement de nouvelles thérapies antibactériennes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3S,4S,5S,6R)-2-(2-Aminoethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a suitable substrate for various biochemical assays.
Medicine
In medicine, (2S,3S,4S,5S,6R)-2-(2-Aminoethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has potential therapeutic applications. It can be used in drug development for targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for producing high-performance polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2S,3S,4S,5S,6R)-2-(2-Aminoethoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyl and aminoethoxy groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Le 2-Aminoéthyl alpha-D-mannopyranoside peut être comparé à d'autres composés similaires, tels que :
Dérivés d'alpha-D-mannopyranoside : Ces composés partagent une structure de base du mannose similaire mais diffèrent par les groupes fonctionnels attachés.
Amides d'acide thioctique de 2'-aminoéthyl alpha-D-mannopyranoside : Ces composés se sont avérés offrir une liaison aux protéines spécifique plus élevée et une liaison non spécifique plus faible par rapport aux glycosides apparentés.
La singularité du 2-Aminoéthyl alpha-D-mannopyranoside réside dans sa substitution spécifique à l'aminoéthyl, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C8H17NO6 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(2S,3S,4S,5S,6R)-2-(2-aminoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H17NO6/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,1-3,9H2/t4-,5-,6+,7+,8+/m1/s1 |
Clé InChI |
YTHLQSXFNUGOPY-HEIBUPTGSA-N |
SMILES isomérique |
C(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N |
SMILES canonique |
C(COC1C(C(C(C(O1)CO)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}aniline](/img/structure/B11727213.png)
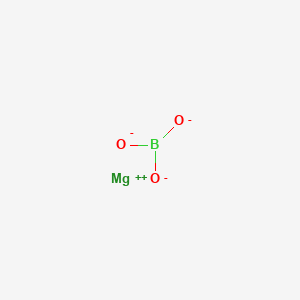
![4-[4-(4-Hydroxyphenyl)hexan-3-yl]benzene-1,2-diol](/img/structure/B11727223.png)
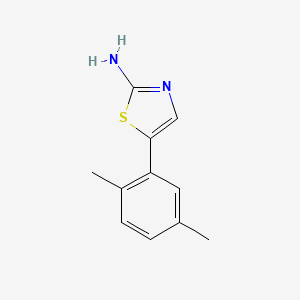
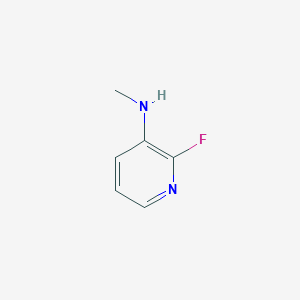
![3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-1-phenylthiourea](/img/structure/B11727242.png)
![3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11727248.png)
![2-[(4-methoxyphenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B11727251.png)
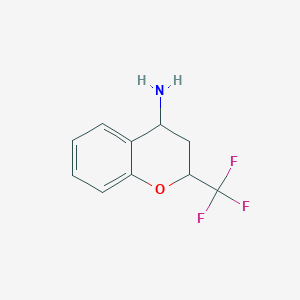


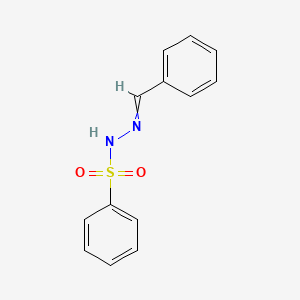

![3-(Dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11727286.png)
